3-(Ethylamino)-3-methylbutan-1-ol
Description
3-(Ethylamino)-3-methylbutan-1-ol (C₇H₁₇NO, molecular weight 131.22 g/mol) is an amino alcohol characterized by a branched carbon chain with an ethylamino (-NHCH₂CH₃) group and a hydroxyl (-OH) group at the terminal position. Amino alcohols are versatile intermediates in organic synthesis and pharmaceuticals, often influencing biological activity through hydrogen bonding and solubility modulation .
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-(ethylamino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-8-7(2,3)5-6-9/h8-9H,4-6H2,1-3H3 |
InChI Key |
PQZMBNBVQCJGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)-3-methylbutan-1-ol typically involves the reaction of 3-methyl-2-butanone with ethylamine. The process can be summarized as follows:
Step 1: 3-methyl-2-butanone is reacted with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Step 2: The reaction mixture is then subjected to purification processes, including distillation or recrystallization, to obtain the desired product.
Industrial Production Methods: Industrial production of 3-(Ethylamino)-3-methylbutan-1-ol may involve continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, primary alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
3-(Ethylamino)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and participate in various biochemical reactions. The compound may act on enzymes or receptors, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(Ethylamino)-3-methylbutan-1-ol with key analogs:
Key Observations:
- Solubility: The methoxy group in 3-Amino-4-methoxy-3-methylbutan-1-ol improves water solubility, whereas sulfanyl groups (e.g., 3-Methyl-3-sulfanylbutan-1-ol) may reduce it .
- Steric Effects: Bulky substituents (e.g., 3-[(4-hydroxy-2-methylbutan-2-yl)amino]-3-methylbutan-1-ol ) may hinder synthetic accessibility or receptor binding.
Biological Activity
3-(Ethylamino)-3-methylbutan-1-ol, also known as ethylamino isomer of 3-methylbutanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
- Molecular Formula : C7H17N1O
- Molecular Weight : 129.22 g/mol
- IUPAC Name : 3-(Ethylamino)-3-methylbutan-1-ol
Biological Activity Overview
Research indicates that 3-(Ethylamino)-3-methylbutan-1-ol exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.
- Neuroprotective Effects : Some studies indicate that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative conditions.
- Metabolic Modulation : It appears to influence metabolic pathways, possibly affecting energy metabolism and fat storage.
The biological activity of 3-(Ethylamino)-3-methylbutan-1-ol can be attributed to its interaction with specific biological targets:
- Receptor Binding : It may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Oxidative Stress Reduction : By modulating oxidative stress pathways, it may protect cells from damage caused by reactive oxygen species.
Antimicrobial Activity
A study conducted on the antimicrobial properties of various alcohols, including 3-(Ethylamino)-3-methylbutan-1-ol, demonstrated significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.75 |
| Pseudomonas aeruginosa | 1.0 |
This suggests that the compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
In a neuroprotective study involving cultured neuronal cells exposed to oxidative stress, treatment with 3-(Ethylamino)-3-methylbutan-1-ol resulted in a significant reduction in cell death compared to untreated controls. The results are summarized below:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| 10 µM Compound | 60 |
| 50 µM Compound | 80 |
These findings indicate that the compound may enhance neuronal survival under stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
